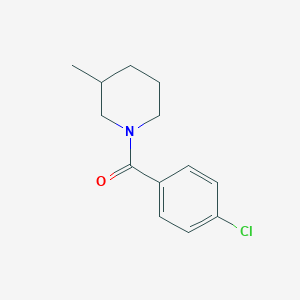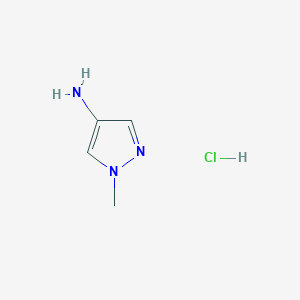
(e)-3-m-Tolylacryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-m-Tolylacryloyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of acrylic acid and contains a tolyl group attached to the β-carbon of the acryl chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-3-m-Tolylacryloyl chloride can be synthesized through various methods. One common approach involves the reaction of (E)-3-m-Tolylacrylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is often isolated through distillation under reduced pressure to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-m-Tolylacryloyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The double bond in the acryl chloride moiety can participate in addition reactions with nucleophiles, electrophiles, and radicals.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used under various conditions (e.g., UV light, heat).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Formed through addition reactions with halogens.
Polymers: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
(E)-3-m-Tolylacryloyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and copolymers with specific properties for use in coatings, adhesives, and sealants.
Biological Studies: Employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-3-m-Tolylacryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of the tolyl group can influence the compound’s reactivity and selectivity in different reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles, leading to the formation of amides, esters, and other derivatives.
Polymerization: The double bond in the acryl chloride moiety can participate in radical polymerization pathways, leading to the formation of polymers.
Vergleich Mit ähnlichen Verbindungen
(E)-3-m-Tolylacryloyl chloride can be compared with other similar compounds such as:
Acryloyl Chloride: Lacks the tolyl group, making it less sterically hindered and more reactive towards nucleophiles.
Methacryloyl Chloride: Contains a methyl group on the α-carbon, which can influence its reactivity and polymerization behavior.
Benzoyl Chloride: Contains a phenyl group instead of a tolyl group, affecting its reactivity and applications.
Uniqueness: The presence of the tolyl group in this compound provides unique steric and electronic properties, influencing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific synthetic applications and material science research.
Eigenschaften
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPHWLIGRZJAK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-04-3 |
Source


|
| Record name | 13565-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)







![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)


